molecular formula C6H10Cl2N2Pt B1677791 Picoplatin CAS No. 181630-15-9

Picoplatin

Cat. No. B1677791
M. Wt: 376.1 g/mol
InChI Key: IIMIOEBMYPRQGU-UHFFFAOYSA-L
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Description

Picoplatin is a platinum-based antineoplastic agent in clinical development by Poniard Pharmaceuticals for the treatment of patients with solid tumors . It has demonstrated activity in a variety of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancer .


Synthesis Analysis

The synthesis of picoplatin-based complexes involves the oxidation of picoplatin with hydrogen peroxide to give an intermediate, which is then transformed into dicarboxylato complexes . Another study reported the successful synthesis of picazoplatin, an azide-containing picoplatin derivative for Pt-bound drug target analysis by click chemistry .


Molecular Structure Analysis

Picoplatin has a sterically hindered platinum (II) complex designed to deliver an extended spectrum of anti-cancer activity and overcome platinum resistance . Its chemical formula is C6H10Cl2N2Pt and has a molar mass of 376.14 g·mol−1 .


Chemical Reactions Analysis

Picoplatin readily binds DNA and RNA oligonucleotides and undergoes facile post-labeling click reactions to alkyne-fluorophore conjugates . Another study reported that picoplatin can overcome carboplatin and cisplatin resistance, suggesting decreased platinum accumulation as a potential mechanism of platinum resistance in SCLC cells .


Physical And Chemical Properties Analysis

Picoplatin is a small molecule with an average weight of 376.147 and a chemical formula of C6H10Cl2N2Pt .

Scientific Research Applications

Development of Sterically Hindered Platinum Complexes

Picoplatin, a sterically hindered mononuclear platinum drug undergoing clinical trials, has been combined with the properties of BBR3464, a trinuclear platinum drug, to synthesize a new family of sterically hindered dinuclear platinum complexes. These complexes aim to serve as potential anticancer agents by improving cytotoxicity while attempting to overcome resistance observed with other platinum-based therapies. The synthesis involves peptide coupling reactions and aims to leverage the steric hindrance provided by 2-methylpyridine to prevent attack from biological nucleophiles, with a focus on enhancing binding kinetics and cytotoxic effects against cancer cells, particularly ovarian cancer cell lines (Brown et al., 2012).

Influence of Organic Cation Transporters on Uptake and Efficacy

Research into the cellular uptake mechanisms of picoplatin has identified the role of organic cation transporters (OCT1, OCT2, OCT3) in modulating its cytotoxicity, particularly against lung cancers. These transporters influence picoplatin's pharmacokinetics, its ability to form DNA adducts, and ultimately its anticancer efficacy. The expression levels of these transporters and their genetic variants in tumors could potentially serve as biomarkers for predicting the therapeutic outcomes of picoplatin treatment, suggesting a pathway-specific approach to enhancing its clinical efficacy (More et al., 2010).

Clinical Efficacy in Small-Cell Lung Cancer

A phase II study focusing on picoplatin as a second-line therapy for small-cell lung cancer (SCLC) patients with platinum-refractory/-resistant disease highlighted its potential. Despite the modest response rates, picoplatin demonstrated clinical efficacy and a manageable toxicity profile, particularly in terms of hematologic toxicities. This supports further evaluation of picoplatin in platinum-resistant SCLC populations, emphasizing its role in addressing unmet needs within this patient demographic (Eckardt et al., 2009).

Potential for Targeted Delivery via RGD-Containing Peptides

Exploration into targeted delivery mechanisms for picoplatin has led to its conjugation with RGD-containing peptides, aiming to exploit the selective and high affinity of these peptides for αVβ3 and αVβ5 integrins overexpressed in tumor cells. This strategy seeks to enhance the cellular uptake and antitumor activity of picoplatin by directing it to cancer cells, providing a novel approach to improving its efficacy and reducing off-target effects. Such integrin-targeted delivery systems represent a promising avenue for the development of more effective platinum-based chemotherapeutic agents (Massaguer et al., 2015).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors of picoplatin. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Despite the broad use of platinum-based chemotherapeutics, identification of their full range of cellular targets remains a significant challenge. Picoplatin is designed to overcome platinum resistance, and hopes are now pinned on its use for metastatic colorectal cancer . Future directions in the field of new platinum drugs include the development of new platinum anticancer complexes .

properties

IUPAC Name

azane;2-methylpyridine;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMIOEBMYPRQGU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Picoplatin causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription.
Record name Picoplatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Picoplatin

CAS RN

181630-15-9
Record name Picoplatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181630-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picoplatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PICOPLATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TAN0L720
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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